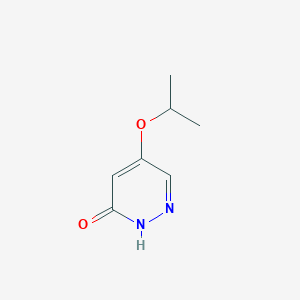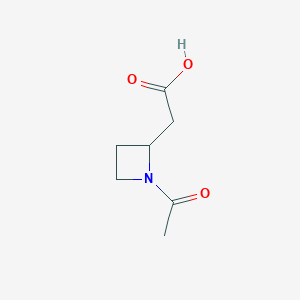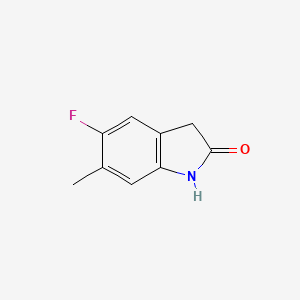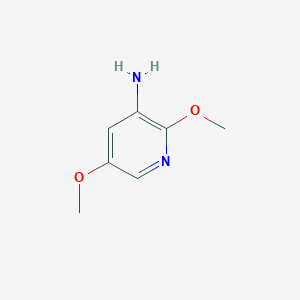
(4AS,8aR)-decahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AS,8aR)-decahydronaphthalen-2-ol is a chiral organic compound belonging to the class of decahydronaphthalenes. This compound is characterized by its bicyclic structure, which includes a hydroxyl group attached to the second carbon atom. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4AS,8aR)-decahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions: (4AS,8aR)-decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form decahydronaphthalene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products:
Oxidation: Decahydronaphthalen-2-one.
Reduction: Decahydronaphthalene.
Substitution: 2-chlorodecahydronaphthalene, 2-bromodecahydronaphthalene.
Wissenschaftliche Forschungsanwendungen
(4AS,8aR)-decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of (4AS,8aR)-decahydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-naphthol: Contains an aromatic ring, which is more reactive towards electrophilic substitution reactions compared to (4AS,8aR)-decahydronaphthalen-2-ol.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity. Its bicyclic structure also contributes to its distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m0/s1 |
InChI-Schlüssel |
UPMAOXLCTXPPAG-QIIDTADFSA-N |
Isomerische SMILES |
C1CC[C@@H]2CC(CC[C@@H]2C1)O |
Kanonische SMILES |
C1CCC2CC(CCC2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)



![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

